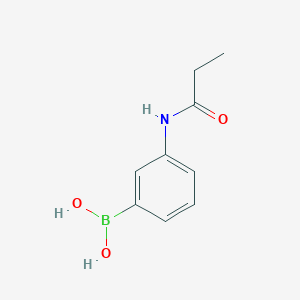

3-Propionamidophenylboronic acid

Descripción general

Descripción

3-Propionamidophenylboronic acid is a boronic acid derivative known for its ability to interact with diol groups found in sugars and glycoproteins. This compound has garnered significant attention due to its applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to form reversible covalent bonds with diols, making it a valuable tool in molecular recognition and sensing applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propionamidophenylboronic acid typically involves the reaction of phenylboronic acid with propionamide under specific conditions. One common method is the one-pot synthesis approach, which involves the use of solvents like dimethyl sulfoxide (DMSO) and crosslinkers such as N,N’-methylbisacrylamide (MBAA). This method ensures high selectivity and binding affinity for the target molecules .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 3-Propionamidophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like halides and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include boronic esters, boronate esters, and various substituted phenylboronic acid derivatives .

Aplicaciones Científicas De Investigación

3-Propionamidophenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura coupling reactions.

Biology: The compound is employed in the study of glycoproteins and glycans due to its ability to bind to diol groups.

Industry: The compound is used in the development of sensors and diagnostic tools for detecting sugars and other biomolecules

Mecanismo De Acción

The mechanism of action of 3-Propionamidophenylboronic acid involves its ability to form reversible covalent bonds with diol groups. This interaction is pH-dependent and is particularly strong under weakly acidic conditions. The compound targets sialic acids on cell surfaces, making it useful in cancer diagnosis and therapy. The binding affinity and selectivity of this compound are enhanced by its unique structure, which allows for efficient molecular recognition .

Comparación Con Compuestos Similares

5-Boronopicolinic Acid: Known for its high affinity and selectivity for sialic acids.

Phenylboronic Acid: A widely used boronic acid derivative with applications in organic synthesis and molecular recognition.

Formylphenylboronic Acid: Used as an intermediate in the synthesis of active pharmaceutical compounds

Uniqueness: 3-Propionamidophenylboronic acid stands out due to its high binding affinity for sialic acids and its ability to form stable complexes under weakly acidic conditions. This makes it particularly useful in cancer research and therapy, where targeting sialic acids is crucial .

Actividad Biológica

3-Propionamidophenylboronic acid (3-PABA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article synthesizes various research findings to elucidate the biological activity of 3-PABA, focusing on its antiproliferative properties, mechanisms of action, and structure-activity relationships.

Overview of Boronic Acids in Medicinal Chemistry

Boronic acids, including their derivatives, have been extensively studied for their biological properties. They exhibit a range of activities such as anticancer, antibacterial, and antiviral effects. The unique reactivity of the boron atom allows these compounds to interact with biomolecules, making them valuable in drug design and development .

Research indicates that 3-PABA and similar phenylboronic acid derivatives can induce cell cycle arrest and apoptosis in cancer cells. A study demonstrated that these compounds could significantly inhibit cell proliferation in various cancer cell lines by disrupting the cell cycle at the G2/M phase. This effect is often correlated with increased caspase-3 activity, a key marker for apoptosis .

Case Studies

- Cell Line Studies : In vitro studies using different cancer cell lines (e.g., A2780 ovarian cancer cells) revealed that 3-PABA exhibited potent antiproliferative effects. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating strong activity against cancer cells .

- Structure-Activity Relationship (SAR) : The introduction of various substituents on the phenyl ring of boronic acids has been shown to enhance their biological activity. For instance, modifications at specific positions (such as the introduction of fluorine or formyl groups) significantly affected the antiproliferative potency of the compounds. Studies highlighted that 2-fluoro-6-formylphenylboronic acid showed particularly high activity across multiple cell lines .

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A2780 (Ovarian) | 5.0 | Induces apoptosis via caspase-3 activation |

| 2-Fluoro-6-formylphenylboronic Acid | MV-4-11 (Leukemia) | 2.0 | G2/M phase arrest and apoptosis |

| Benzoxaborole Derivative | PC-3 (Prostate) | 4.5 | Disruption of cell cycle progression |

Pharmacokinetics and Selectivity

The pharmacokinetic profiles of boronic acid derivatives indicate that they can be optimized for better bioavailability and selectivity towards cancer cells over non-cancerous cells. For example, studies have shown that certain modifications can enhance selectivity against prostate cancer cell lines while minimizing effects on normal human kidney cells .

Future Directions

The promising results from studies on 3-PABA suggest its potential as a lead compound in anticancer drug development. Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety of 3-PABA in animal models.

- Mechanistic Studies : To further elucidate the precise molecular pathways involved in its antiproliferative effects.

- Optimization : Structural modifications to improve potency and selectivity while reducing potential side effects.

Propiedades

IUPAC Name |

[3-(propanoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHHCOKJBCMMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165457 | |

| Record name | 3-Propionamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153853-43-1 | |

| Record name | 3-Propionamidophenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153853431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propionamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.